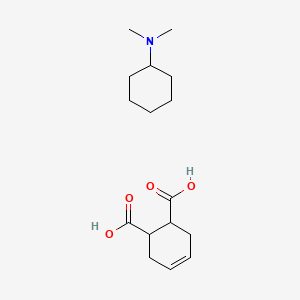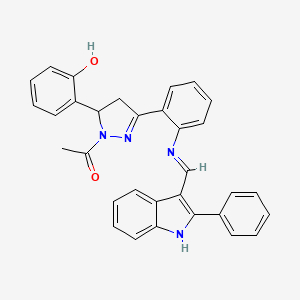
(4-((4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydrogen succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 284-779-4, also known as 2,2’-iminodiethylamine, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-iminodiethylamine can be synthesized through several methods. One common method involves the reaction of ethylene oxide with ammonia, followed by the addition of ethylene diamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-iminodiethylamine often involves large-scale reactors where ethylene oxide and ammonia are reacted in the presence of a catalyst. The process is optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-iminodiethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various amides, nitriles, and primary amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-iminodiethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and enzyme studies.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,2’-iminodiethylamine exerts its effects involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophiles. Additionally, it can form complexes with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
EINECS 203-865-4: 2,2’-iminodiethylamine
EINECS 203-770-8: Amyl nitrite
EINECS 234-985-5: Bismuth tetroxide
Uniqueness
2,2’-iminodiethylamine is unique due to its dual amine functionality, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
84962-80-1 |
|---|---|
Fórmula molecular |
C35H47N3O8 |
Peso molecular |
637.8 g/mol |
Nombre IUPAC |
2-[1-(2-azaniumylethyl)-4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-yl]ethylazanium;4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C27H35N3.2C4H6O4/c1-3-30(4-2)25-12-10-23(11-13-25)26(22-8-6-5-7-9-22)24-14-16-27(17-15-24,18-20-28)19-21-29;2*5-3(6)1-2-4(7)8/h5-17H,3-4,18-21,28-29H2,1-2H3;2*1-2H2,(H,5,6)(H,7,8) |
Clave InChI |
ZUWBXOBXCXEMPN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(C=C2)(CC[NH3+])CC[NH3+])C3=CC=CC=C3.C(CC(=O)[O-])C(=O)O.C(CC(=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


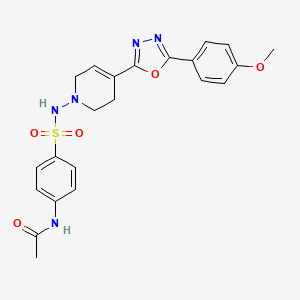
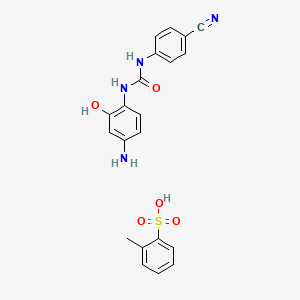
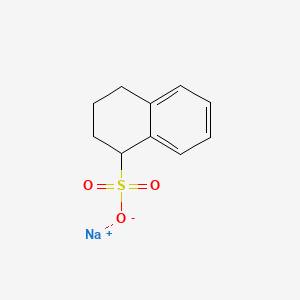
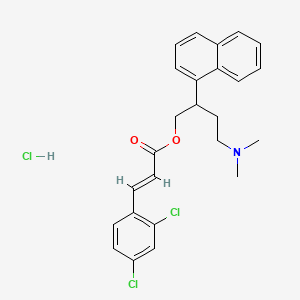



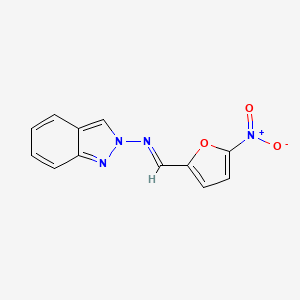
![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)

